2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Acetylation: The benzimidazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Piperidine Introduction: The acetylated benzimidazole is reacted with 4-piperidone under reductive amination conditions to introduce the piperidine ring.
Sulfonylation: The resulting intermediate is sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.
N-Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yields. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzimidazole derivatives in various chemical reactions.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain types of cancer, bacterial infections, and inflammatory diseases. Studies have shown that benzimidazole derivatives can exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with cellular processes such as DNA replication and protein synthesis. The sulfonamide group can enhance the compound’s ability to inhibit enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-3-(4-methylpiperazin-1-yl)propanoic acid
- 2-(1H-Benzimidazol-2-yl)-N-methyl-N-(4-methylpiperazin-1-yl)acetamide
- 4-((1H-Benzimidazol-2-yl)methyl)piperidine
Uniqueness
Compared to similar compounds, 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide stands out due to its unique combination of a benzimidazole ring, a piperidine ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-18-16(22)11-26(24,25)13-6-8-20(9-7-13)17(23)10-21-12-19-14-4-2-3-5-15(14)21/h2-5,12-13H,6-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIMEXWCCMVOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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